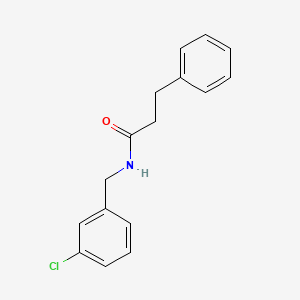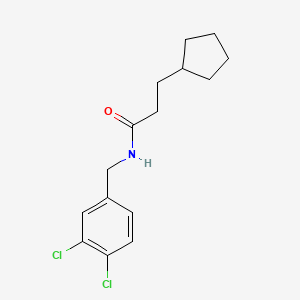
10-(2-methyl-2-propen-1-yl)-10H-phenothiazine
Vue d'ensemble
Description
10-(2-methyl-2-propen-1-yl)-10H-phenothiazine, also known as promethazine, is a phenothiazine derivative that has been extensively studied for its therapeutic and research applications. It is a potent antihistamine and has been used as a sedative, antiemetic, and analgesic agent. In
Mécanisme D'action
Promethazine acts as a competitive antagonist of histamine at the H1 receptor, which is responsible for mediating the allergic response. It also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of movement and behavior. Additionally, 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine has anticholinergic properties, which contribute to its sedative effects.
Biochemical and Physiological Effects:
Promethazine has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activation of nuclear factor-κB, which is involved in the regulation of inflammation. It has also been shown to have analgesic effects by modulating the activity of opioid receptors in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Promethazine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a well-established pharmacological profile and has been extensively studied in both animal and human models. However, there are also limitations to its use. Promethazine has a relatively short half-life and may require multiple doses to achieve a therapeutic effect. It also has a narrow therapeutic window and can cause sedation and other side effects at higher doses.
Orientations Futures
There are several future directions for the study of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine. One area of research is the development of novel phenothiazine derivatives with improved pharmacological properties. Another area of research is the investigation of the role of this compound in the regulation of inflammation and pain. Additionally, the use of this compound in combination with other drugs, such as opioids, may be explored as a potential strategy for improving pain management.
Méthodes De Synthèse
Promethazine can be synthesized by reacting 2-chloro-N,N-dimethylethanamine with phenothiazine in the presence of a base, such as potassium carbonate. The resulting product is then treated with propargyl bromide to yield 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine.
Applications De Recherche Scientifique
Promethazine has been widely used in scientific research due to its pharmacological properties. It has been studied for its anti-inflammatory, analgesic, antiemetic, and sedative effects. It has also been used as a model compound for studying the structure-activity relationship of phenothiazine derivatives.
Propriétés
IUPAC Name |
10-(2-methylprop-2-enyl)phenothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NS/c1-12(2)11-17-13-7-3-5-9-15(13)18-16-10-6-4-8-14(16)17/h3-10H,1,11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZPUHLYWJVGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354973 | |
| Record name | 10-(2-Methyl-allyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23866-63-9 | |
| Record name | 10-(2-Methyl-allyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-(2-METHYL-ALLYL)-10H-PHENOTHIAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)

![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)

![1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5786133.png)


![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)


![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)